Cas no 1193-68-6 ((3ar,7ar)-Octahydro-1H-indole)
(3ar,7ar)-Octahydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- (3aR,7aR)-rel-octahydro-1H-Indole (Relative struc)
- cis-hexahydroindole
- 1193-68-6
- AKOS026741573
- EN300-197562
- rac-(3aR,7aR)-Octahydro-1H-indole
- Z1203749443
- 752169-56-5
- (3AR,7aR)-octahydro-1H-indole
- (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
- SCHEMBL4450273
- G27782
- 1H-Indole,octahydro-,(3ar-cis)-(9ci)
- (3ar,7ar)-Octahydro-1H-indole
-
- MDL: MFCD29912971
- Inchi: 1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m1/s1
- InChI Key: PDELQDSYLBLPQO-HTQZYQBOSA-N
- SMILES: N1CC[C@H]2CCCC[C@@H]12
Computed Properties
- Exact Mass: 125.12
- Monoisotopic Mass: 125.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 1.6
Experimental Properties
- LogP: 1.86730
(3ar,7ar)-Octahydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D452968-25mg |
(3ar,7ar)-Octahydro-1H-indole |
1193-68-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452968-50mg |
(3ar,7ar)-Octahydro-1H-indole |
1193-68-6 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D452968-250mg |
(3ar,7ar)-Octahydro-1H-indole |
1193-68-6 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-259914-0.05g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 0.05g |
$69.0 | 2024-06-18 | |
| Enamine | EN300-259914-0.1g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 0.1g |
$105.0 | 2024-06-18 | |
| Enamine | EN300-259914-0.25g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 0.25g |
$149.0 | 2024-06-18 | |
| Enamine | EN300-259914-0.5g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 0.5g |
$284.0 | 2024-06-18 | |
| Enamine | EN300-259914-1.0g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 1.0g |
$385.0 | 2024-06-18 | |
| Enamine | EN300-259914-2.5g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 2.5g |
$754.0 | 2024-06-18 | |
| Enamine | EN300-259914-5.0g |
rac-(3aR,7aR)-octahydro-1H-indole |
1193-68-6 | 95% | 5.0g |
$1115.0 | 2024-06-18 |
(3ar,7ar)-Octahydro-1H-indole Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (3ar,7ar)-Octahydro-1H-indole
(3ar,7ar)-Octahydro-1H-indole: A Comprehensive Overview
The compound with CAS No. 1193-68-6, commonly referred to as (3ar,7ar)-Octahydro-1H-indole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This bicyclic indole derivative is characterized by its unique stereochemistry and structural properties, making it a valuable subject for both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and potential applications of this compound.
Structural Features and Synthesis
(3ar,7ar)-Octahydro-1H-indole is a bicyclic compound consisting of an indole ring fused with a cyclohexene ring. The stereochemistry at the 3a and 7a positions plays a crucial role in determining its physical and chemical properties. Recent studies have highlighted the importance of stereocontrol in the synthesis of this compound, as it directly influences its biological activity. Researchers have employed various methodologies to synthesize this molecule, including palladium-catalyzed cross-coupling reactions and enantioselective reductions. These advancements have not only improved the yield but also enhanced the enantiomeric purity of the product.
Biological Activities and Applications
The biological activity of (3ar,7ar)-Octahydro-1H-indole has been extensively studied in recent years. It has been reported to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. For instance, a study published in 2022 demonstrated its ability to inhibit COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cancer. Furthermore, this compound has shown potential as a neuroprotective agent, with research indicating its capacity to mitigate oxidative stress and protect against neuronal damage.
In addition to its pharmacological applications, (3ar,7ar)-Octahydro-1H-indole has also found use in materials science. Its rigid bicyclic structure makes it an ideal building block for constructing advanced materials with tailored mechanical and electronic properties. Recent breakthroughs in polymer chemistry have leveraged this compound to develop high-performance polymers for use in electronics and biotechnology.
Future Directions
The future of (3ar,7ar)-Octahydro-1H-indole research looks promising as scientists continue to explore its untapped potential. Ongoing studies are focused on optimizing its synthesis pathways to achieve higher yields and better enantiomeric excess. Additionally, researchers are investigating its interactions with various biological systems to uncover new therapeutic applications.
In conclusion, CAS No. 1193-68-6 ((3ar,7ar)-Octahydro-1H-indole) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and diverse biological activities make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
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